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molecular formula C6H8BrN3O B8737605 5-Bromo-4-methoxy-pyrimidin-2-yl-methyl-amine

5-Bromo-4-methoxy-pyrimidin-2-yl-methyl-amine

Cat. No. B8737605
M. Wt: 218.05 g/mol
InChI Key: LKKJSJZLSKYQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365576B2

Procedure details

5-Bromo-2-chloro-4-methoxypyrimidine [57054-92-9] (8.68 mmol) and methylamine (2M in THF) (19.54 mmol) in THF (15 mL) were stirred at rt for 32 h and the reaction mixture was concentrated. The residue was purified by flash chromatography to afford the title compound as a white solid. ESI-MS: tR=0.81 min, [M+H]+ 218/220 (LC-MS 2).
Quantity
8.68 mmol
Type
reactant
Reaction Step One
Quantity
19.54 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5](Cl)=[N:6][CH:7]=1.[CH3:11][NH2:12]>C1COCC1>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5]([NH:12][CH3:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
8.68 mmol
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)OC
Name
Quantity
19.54 mmol
Type
reactant
Smiles
CN
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)NC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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